

# Application Note: Quantification of 1,2-Dipalmitoyl-3-oleoylglycerol (POO) in Palm Oil

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## Compound of Interest

Compound Name: 1,2-Dipalmitoyl-3-oleoylglycerol

Cat. No.: B10819147

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Palm oil is the most widely consumed vegetable oil globally and is a semi-solid fat at room temperature.[1] Its physical and chemical properties are largely determined by its triacylglycerol (TAG) composition. TAGs constitute about 95% of palm oil's chemical makeup.[2] The primary fatty acids in palm oil are palmitic acid (C16:0) and oleic acid (C18:1), which together account for approximately 85% of the total fatty acids.[1]

The specific arrangement of these fatty acids on the glycerol backbone results in various TAG molecules. Among the most abundant are oleo-dipalmitin (P<sub>2</sub>O), palmito-diolein (PO<sub>2</sub>), and tripalmitin (PPP).[1] **1,2-Dipalmitoyl-3-oleoylglycerol (POO)** is a major mono-unsaturated TAG found in palm oil.[3][4] Accurate quantification of POO and other TAGs is crucial for quality control, authentication, and for designing downstream processes like blending and fractionation to create fats with specific functionalities for the food and pharmaceutical industries.[2]

## Principle of Analysis

The primary analytical method for quantifying individual TAGs in palm oil is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).[1] This technique separates TAGs based on their partition number (PN), which is calculated as  $PN = CN - 2(DB)$ , where CN is the total number of carbon atoms in the fatty acid acyl chains and DB is the total number of double bonds. TAGs with lower PN values (more unsaturated) elute earlier from the non-polar (C18)

stationary phase. It is important to note that standard RP-HPLC methods, such as AOCS Ce 5b-89, typically do not distinguish between positional isomers (e.g., POO and OPP), which will co-elute.[5] Detection is commonly achieved using a Refractive Index Detector (RID), Evaporative Light Scattering Detector (ELSD), or a Charged Aerosol Detector (CAD).[2][6] For more detailed structural confirmation and distinction of isomers, Mass Spectrometry (MS) can be coupled with the liquid chromatography system (LC-MS).[7]

## Quantitative Data Summary

The concentration of **1,2-Dipalmitoyl-3-oleoylglycerol** (POO) and its related isomer group (P<sub>2</sub>O) varies in crude palm oil and its processed fractions.

Sample Type	Analyte	Concentration Range (%)	Analytical Method
Refined & Fractionated Palm Oil	C50:1 (POO/OPP)	20.5% - 36.0%	LC-MS/MS
Palm Oil	POO	~20%	Not Specified
Palm Oil	P <sub>2</sub> O (POO + OPP)	32.1% - 38.3%	RP-HPLC
Palm Olein	P <sub>2</sub> O (POO + OPP)	21.6% - 28.5%	RP-HPLC
Palm Stearin	P <sub>2</sub> O (POO + OPP)	43.1% - 46.2%	RP-HPLC
Palm Mid Fraction (PMF)	P <sub>2</sub> O (POO + OPP)	51.5% - 59.9%	RP-HPLC

Data compiled from multiple sources.[1][7][8]

## Experimental Protocol: Quantification by RP-HPLC

This protocol is based on established methods for TAG analysis in vegetable oils, such as the AOCS Official Method Ce 5b-89.[5]

### 1. Apparatus and Materials

- High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, and column oven.
- Differential Refractive Index Detector (RID) or Charged Aerosol Detector (CAD).
- Data acquisition and processing software.
- Two stainless steel Nova-Pak C18 columns (4  $\mu\text{m}$ , 3.9  $\times$  150 mm) connected in series.[5]
- Analytical balance.
- Volumetric flasks, pipettes, and vials.
- Syringe filters (0.45  $\mu\text{m}$ , PTFE or similar solvent-resistant).

## 2. Reagents and Standards

- Mobile Phase: Isocratic mixture of Acetone and Acetonitrile (e.g., 62.5/37.5 v/v).[5] All solvents must be HPLC grade.
- Sample Solvent: A 1:1 solution of methanol and tetrahydrofuran (THF) or another suitable solvent like isooctane.[6]
- TAG Standards: Commercially available standards of POO, POP, PPP, etc., for peak identification (if necessary).

## 3. Sample Preparation

- Homogenize the palm oil sample by heating gently to  $\sim 60^{\circ}\text{C}$  and mixing thoroughly.
- Accurately weigh approximately 50 mg of the homogenized oil sample into a 10 mL volumetric flask.
- Dissolve the sample in the sample solvent and bring it to volume. Mix until homogeneous. The final concentration for analysis is typically around 5-10 mg/mL.[6]
- Filter the solution through a 0.45  $\mu\text{m}$  syringe filter into an HPLC vial before injection.

#### 4. HPLC Operating Conditions

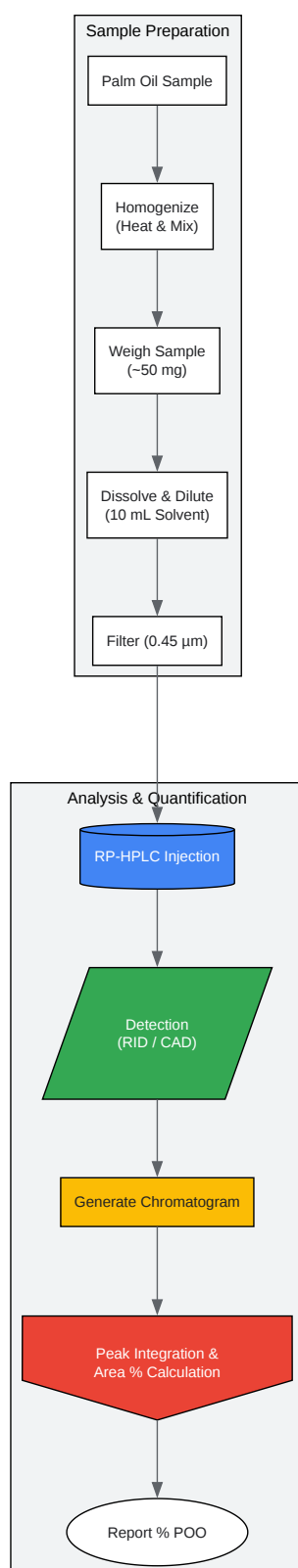
Parameter	Value
Columns	2 x Nova-Pak C18, 4 $\mu$ m, 3.9 $\times$ 150 mm
Mobile Phase	Acetone:Acetonitrile (62.5:37.5 v/v)
Flow Rate	1.2 mL/min[5]
Injection Volume	10 - 20 $\mu$ L[5][6]
Column Temperature	30 $^{\circ}$ C[6]
Detector	Refractive Index Detector (RID) or Charged Aerosol Detector (CAD)
Run Time	Approximately 70 minutes (or until all TAGs have eluted)[6]

#### 5. Quantification

- Inject the prepared sample into the HPLC system.
- Identify the peaks on the resulting chromatogram based on the elution order (by partition number) or by comparing retention times with known standards. The P<sub>2</sub>O peak, containing POO and OPP, will be a major peak.
- Integrate the area of all TAG peaks.
- Calculate the relative percentage of each TAG using the area normalization method, assuming a similar response factor for all TAGs with the chosen detector.

$$\% \text{ POO (as part of P}_2\text{O)} = (\text{Area of P}_2\text{O Peak} / \text{Total Area of all TAG Peaks}) \times 100$$

## Experimental Workflow



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Caption: Workflow for the quantification of POO in palm oil by RP-HPLC.

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